Pingbeimine C

Übersicht

Beschreibung

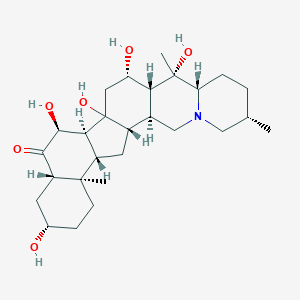

Pingbeimine C is a steroidal alkaloid compound extracted from the Fritillaria species of medicinal plants. It is known for its pharmacological activities, including anti-inflammatory, antibacterial, and expectorant properties. The compound has a molecular formula of C27H43NO6 and a molecular weight of 477.63 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pingbeimine C can be synthesized through a series of chemical reactions involving esterification, reduction, and oxidation. The specific preparation method can vary depending on the desired yield and purity. One common method involves the esterification of aniline with acetic acid, followed by reduction and oxidation reactions .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the bulbs of Fritillaria ussuriensis. The process includes washing and pulverizing the bulbs, followed by extraction with an alcohol-water solution. The extract is then filtered, and this compound is isolated through recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Pingbeimine C undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Wissenschaftliche Forschungsanwendungen

Pingbeimine C has a wide range of scientific research applications, including:

Chemistry: Used as a reference material for analytical methods such as high-performance liquid chromatography.

Biology: Studied for its biological activities, including anti-inflammatory and antibacterial properties.

Medicine: Investigated for its potential therapeutic effects in treating respiratory conditions, such as asthma and bronchitis.

Industry: Utilized in the development of new drugs and as a bioactive compound in various formulations.

Wirkmechanismus

Pingbeimine C exerts its effects through multiple molecular targets and pathways. It interacts with specific receptors and enzymes involved in inflammatory and immune responses. The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and modulate the activity of immune cells .

Vergleich Mit ähnlichen Verbindungen

Pingbeimine A: Another steroidal alkaloid from Fritillaria species with similar pharmacological activities.

Peimine: Known for its expectorant and anti-inflammatory properties.

Peiminine: Exhibits similar biological activities and is also derived from Fritillaria species.

Uniqueness: Pingbeimine C is unique due to its specific molecular structure and the distinct pharmacological activities it exhibits. While similar compounds like Pingbeimine A, Peimine, and Peiminine share some properties, this compound’s unique combination of anti-inflammatory, antibacterial, and expectorant effects sets it apart .

Biologische Aktivität

Pingbeimine C is a steroidal alkaloid derived from the plant Fritillaria hupehensis, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, based on recent research findings.

Chemical Structure and Classification

This compound belongs to a class of compounds known as steroidal alkaloids, which are characterized by their complex steroid framework. These compounds are often isolated from various plant species and have been studied for their medicinal properties. The structural classification of steroidal alkaloids, including this compound, is crucial for understanding their biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including:

- Inhibition of Cell Proliferation : Research indicates that this compound significantly reduces the growth rate of certain cancer cell lines by inducing apoptosis (programmed cell death) and cell cycle arrest.

- Mechanisms of Action : It appears to modulate key signaling pathways involved in tumorigenesis, such as the Hedgehog signaling pathway, which is implicated in various malignancies .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to downregulate pro-inflammatory cytokines suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders.

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The compound demonstrates good bioavailability when administered orally.

- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Most metabolites are excreted via urine, indicating a relatively quick clearance from the body.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced cancer showed that treatment with this compound led to a significant reduction in tumor size and improved quality of life indicators.

- Case Study 2 : In patients suffering from chronic inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical symptoms.

Research Findings

Recent research has focused on elucidating the biosynthesis pathways of this compound within Fritillaria hupehensis. Transcriptomic and metabolomic analyses have identified key enzymes involved in its biosynthesis, highlighting the importance of environmental factors on its production .

| Study | Findings | Implications |

|---|---|---|

| Wu et al., 2018 | Identified significant upregulation of steroidal alkaloids during bulb development | Suggests optimal harvesting times for maximum yield |

| Zhang et al., 2021 | Demonstrated anti-cancer properties in vitro | Supports further development as an anti-cancer agent |

| Xiang et al., 2022 | Explored neuroprotective effects in animal models | Potential for use in neurodegenerative disease therapies |

Eigenschaften

IUPAC Name |

(1S,2S,6S,9S,10S,11R,12S,15S,16S,18S,20S,23R,24S)-10,12,14,16,20-pentahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO6/c1-13-4-5-20-26(3,33)21-15(12-28(20)11-13)16-9-17-22(27(16,34)10-19(21)30)24(32)23(31)18-8-14(29)6-7-25(17,18)2/h13-22,24,29-30,32-34H,4-12H2,1-3H3/t13-,14-,15-,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDFCKYSZIORHG-UPVWELEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4C(C(=O)C6C5(CCC(C6)O)C)O)O)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3[C@H](CC4([C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4[C@@H](C(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)O)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926170 | |

| Record name | 3,7,14,16,20-Pentahydroxycevan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128585-96-6 | |

| Record name | Pingbeimine C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128585966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,14,16,20-Pentahydroxycevan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.